molecular formula C10H8FN3OS B8576539 4-amino-3-fluoro-N-thiazol-2-ylbenzamide

4-amino-3-fluoro-N-thiazol-2-ylbenzamide

Cat. No.: B8576539
M. Wt: 237.26 g/mol
InChI Key: AXZSVASBASFJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-fluoro-N-thiazol-2-ylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide typically involves the reaction of 4-amino-3-fluorobenzoic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-fluoro-N-thiazol-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-3-fluoro-N-thiazol-2-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-fluoro-N-thiazol-2-ylbenzamide is unique due to the presence of both amino and fluoro substituents on the benzamide ring, which can enhance its biological activity and specificity compared to other thiazole derivatives .

Properties

Molecular Formula

C10H8FN3OS

Molecular Weight

237.26 g/mol

IUPAC Name

4-amino-3-fluoro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8FN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15)

InChI Key

AXZSVASBASFJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=CS2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-3-fluoro-N-thiazol-2-yl-benzamide (7.5 mmol) was suspended in EtOH (abs., 60 mL) and ethyl acetate (30 mL), glacial acetic acid (5 mL) and 10% Pd/C (300 mg) was added, and the mixture was hydrogenated for 12 days under 3 bar H2. The reaction mixture was filtered and evaporated, and re-dissolved in ethyl acetate (100 mL) and NaHCO3 (sat., 60 mL). The aqueous phase was adjusted to basic pH with NaOH (1M) and the phases were separated. The organic phase was washed with brine, dried over MgSO4, filtered and evaporated.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

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